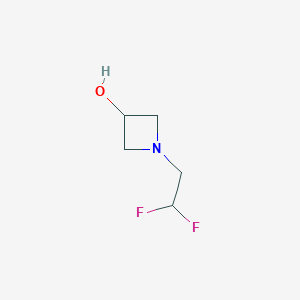

1-(2,2-Difluoroethyl)azetidin-3-ol

CAS No.: 1343061-06-2

Cat. No.: VC2699315

Molecular Formula: C5H9F2NO

Molecular Weight: 137.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1343061-06-2 |

|---|---|

| Molecular Formula | C5H9F2NO |

| Molecular Weight | 137.13 g/mol |

| IUPAC Name | 1-(2,2-difluoroethyl)azetidin-3-ol |

| Standard InChI | InChI=1S/C5H9F2NO/c6-5(7)3-8-1-4(9)2-8/h4-5,9H,1-3H2 |

| Standard InChI Key | AFFUELFVQBGZBC-UHFFFAOYSA-N |

| SMILES | C1C(CN1CC(F)F)O |

| Canonical SMILES | C1C(CN1CC(F)F)O |

Introduction

Structural and Identification Information

1-(2,2-Difluoroethyl)azetidin-3-ol consists of an azetidine core with specific functional groups. The structural details and identification parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| Compound Name | 1-(2,2-Difluoroethyl)azetidin-3-ol |

| CAS Number | 1343061-06-2 |

| Molecular Formula | C₅H₉F₂NO |

| Molecular Weight | 137.13 g/mol |

| SMILES Notation | C1C(CN1CC(F)F)O |

| InChI | InChI=1S/C5H9F2NO/c6-5(7)3-8-1-4(9)2-8/h4-5,9H,1-3H2 |

| InChIKey | AFFUELFVQBGZBC-UHFFFAOYSA-N |

The compound features a strained four-membered azetidine ring with a hydroxyl group at position 3 and a 2,2-difluoroethyl substituent attached to the nitrogen atom . This structural arrangement contributes to its distinctive chemical properties and potential applications in medicinal chemistry.

Physical and Chemical Properties

Physical State and Appearance

While specific information about the physical appearance of 1-(2,2-Difluoroethyl)azetidin-3-ol is limited in available literature, fluorinated azetidine derivatives typically exist as colorless to pale yellow liquids or crystalline solids at room temperature . The physical state can vary based on purity and environmental conditions.

Spectroscopic and Analytical Properties

The compound can be characterized using various spectroscopic techniques. Mass spectrometry data shows the following adducts and their corresponding collision cross-section values:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 138.07250 | 132.6 |

| [M+Na]⁺ | 160.05444 | 136.8 |

| [M+NH₄]⁺ | 155.09904 | 135.1 |

| [M+K]⁺ | 176.02838 | 134.2 |

| [M-H]⁻ | 136.05794 | 127.1 |

| [M+Na-2H]⁻ | 158.03989 | 132.6 |

| [M]⁺ | 137.06467 | 130.0 |

| [M]⁻ | 137.06577 | 130.0 |

These collision cross-section values provide important information for mass spectrometry-based identification and characterization of the compound .

Chemical Reactivity

The chemical reactivity of 1-(2,2-Difluoroethyl)azetidin-3-ol is primarily determined by its functional groups:

-

The hydroxyl group at the 3-position can participate in various reactions typical of alcohols, including esterification, oxidation, and nucleophilic substitution reactions.

-

The azetidine nitrogen, although substituted with a 2,2-difluoroethyl group, retains some nucleophilic character and can potentially participate in further alkylation or acylation reactions under appropriate conditions.

-

The 2,2-difluoroethyl moiety introduces fluorine atoms, which significantly alter the electronic properties of the molecule, potentially affecting its reactivity, metabolic stability, and lipophilicity.

Related Compounds and Structural Analogs

Several structural analogs of 1-(2,2-Difluoroethyl)azetidin-3-ol exist, offering insights into structure-activity relationships and potential applications:

Structural Variations at the 3-Position

-

1-(2,2-Difluoroethyl)azetidin-3-amine: This compound features an amine group instead of a hydroxyl at the 3-position, potentially altering hydrogen bonding capabilities and basicity .

Variations in the Fluorinated Substituent

-

1-(2,2,2-Trifluoroethyl)azetidin-3-ol: Contains three fluorine atoms instead of two, which may further affect lipophilicity and metabolic stability .

-

Azetidin-3-ol: The parent compound without the fluorinated substituent, representing a simpler structural framework .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 1-(2,2-Difluoroethyl)azetidin-3-ol | C₅H₉F₂NO | 137.13 | Reference compound |

| 1-(2,2-Difluoroethyl)azetidin-3-amine | C₅H₁₀F₂N₂ | 136.08 | Amine instead of hydroxyl |

| 1-(2,2,2-Trifluoroethyl)azetidin-3-ol | C₅H₈F₃NO | 155.12 | Trifluoroethyl instead of difluoroethyl |

| Azetidin-3-ol | C₃H₇NO | 73.09 | No fluorinated substituent |

Analytical Methods for Characterization

Several analytical techniques can be employed for the characterization and quality assessment of 1-(2,2-Difluoroethyl)azetidin-3-ol:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide valuable structural information, particularly about the fluorinated moiety and the azetidine ring.

-

Mass Spectrometry: Provides information about molecular weight and fragmentation patterns, useful for structural confirmation.

-

Infrared Spectroscopy: Can identify key functional groups, particularly the hydroxyl group and C-F bonds.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and separation.

-

Gas Chromatography (GC): Applicable if the compound has sufficient volatility.

Research Context and Future Directions

The development and study of compounds like 1-(2,2-Difluoroethyl)azetidin-3-ol reflect broader trends in medicinal chemistry and drug design:

-

Increasing interest in strained heterocycles, which can provide unique three-dimensional arrangements for interacting with biological targets.

-

Growing application of strategic fluorination to optimize drug-like properties and improve pharmacokinetics.

-

Expanding toolkit of building blocks for diversity-oriented synthesis and fragment-based drug discovery.

Future research directions may include:

-

Development of more efficient synthetic routes to access 1-(2,2-Difluoroethyl)azetidin-3-ol and related derivatives.

-

Exploration of structure-activity relationships through systematic modification of the azetidine scaffold.

-

Investigation of potential biological activities and applications in drug discovery programs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume